4,6-Bis((4-chlorobenzyl)thio)cinnoline

Medicinal Chemistry Structure-Activity Relationship Cinnoline SAR

4,6-Bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6; NSC is a synthetic cinnoline derivative belonging to the 4,6-bis(arylthio)cinnoline series. It bears two para-chlorobenzylthio substituents at the 4- and 6-positions of the cinnoline core, yielding a molecular formula of C₂₂H₁₆Cl₂N₂S₂ and a molecular weight of 443.41 g/mol.

Molecular Formula C22H16Cl2N2S2
Molecular Weight 443.4 g/mol
CAS No. 6957-46-6
Cat. No. B12901417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis((4-chlorobenzyl)thio)cinnoline
CAS6957-46-6
Molecular FormulaC22H16Cl2N2S2
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=CC3=C(C=C2)N=NC=C3SCC4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C22H16Cl2N2S2/c23-17-5-1-15(2-6-17)13-27-19-9-10-21-20(11-19)22(12-25-26-21)28-14-16-3-7-18(24)8-4-16/h1-12H,13-14H2
InChIKeySZHWHBBFRJFVEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6): Structural Identity and Physicochemical Baseline for Procurement Evaluation


4,6-Bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6; NSC 66126) is a synthetic cinnoline derivative belonging to the 4,6-bis(arylthio)cinnoline series [1]. It bears two para-chlorobenzylthio substituents at the 4- and 6-positions of the cinnoline core, yielding a molecular formula of C₂₂H₁₆Cl₂N₂S₂ and a molecular weight of 443.41 g/mol . The compound was catalogued in the National Cancer Institute Developmental Therapeutics Program (NCI-DTP) repository under NSC 66126 and is commercially available for research use at 97% purity from multiple vendors . Its reported density is 1.42 g/cm³ with a calculated boiling point of 624.8 °C at 760 mmHg and a flash point of 331.7 °C . As a member of the broader cinnoline heterocycle class, which has been reviewed extensively for antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities, the compound occupies a defined structural niche within a well-studied pharmacophoric scaffold [2].

Why 4,6-Bis((4-chlorobenzyl)thio)cinnoline Cannot Be Generically Substituted: The Structural Specificity of Chloro-Regioisomeric Cinnoline Analogs


The 4,6-bis(arylthio)cinnoline series comprises several closely related analogs that differ only in the substitution pattern on the benzylthio aryl rings, yet these subtle structural variations are expected to yield measurably distinct physicochemical and biological profiles [1]. The para-chloro substitution in 4,6-bis((4-chlorobenzyl)thio)cinnoline (NSC 66126) confers a unique combination of electronic (electron-withdrawing via resonance and inductive effects) and steric properties compared to the unsubstituted analog 4,6-bis(benzylthio)cinnoline (CAS 6957-43-3, NSC 66129), the ortho-chloro regioisomer 4,6-bis((2-chlorobenzyl)thio)cinnoline (CAS 6957-47-7, NSC 66125), and the di-chlorinated variants (CAS 6957-44-4 and 6957-45-5) . In drug discovery and chemical biology, even isosteric or regioisomeric replacements frequently result in substantial shifts in target binding, solubility, metabolic stability, and off-target profiles [2]. Therefore, treating any of these analogs as interchangeable without matched-pair experimental data introduces a scientifically unjustified risk in assay reproducibility and structure-activity relationship interpretation [3].

Quantitative Differentiation Evidence for 4,6-Bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6) Against Structural Analogs


Para-Chloro vs. Ortho-Chloro Substitution: Electron-Withdrawing Character and Steric Profile Differentiation Among Cinnoline Regioisomers

The para-chloro substitution on the benzylthio phenyl rings of 4,6-bis((4-chlorobenzyl)thio)cinnoline (CAS 6957-46-6) differs fundamentally from the ortho-chloro regioisomer (CAS 6957-47-7, NSC 66125) and the unsubstituted analog (CAS 6957-43-3, NSC 66129) in both electronic and steric dimensions [1]. The Hammett σₚ constant for para-Cl is +0.23 (σₘ for meta-Cl is +0.37), whereas ortho-Cl introduces both an inductive electron-withdrawing effect and a steric ortho-effect that can restrict conformational freedom of the benzylthio side chain [2]. Molecular weight and density are identical across the mono-para-Cl and mono-ortho-Cl analogs (443.41 g/mol; density 1.42 g/cm³), but the para-substitution pattern yields a distinct molecular electrostatic potential surface and dipole moment that differentiate it in target-binding pharmacophore models .

Medicinal Chemistry Structure-Activity Relationship Cinnoline SAR

Para-Chloro Substitution vs. Unsubstituted Benzylthio: Increased Molecular Weight, Halogen Content, and Lipophilicity as Differentiators

Compared to the unsubstituted benzylthio analog 4,6-bis(benzylthio)cinnoline (CAS 6957-43-3, NSC 66129; MW = 374.52 g/mol), the target compound incorporates two para-chlorine atoms, increasing molecular weight by 68.89 g/mol (18.4% increase) and adding 4.39% halogen content by mass . This structural difference translates into measurably higher lipophilicity and potential for halogen bonding interactions with biological targets. The di-chlorinated analogs—4,6-bis((3,4-dichlorobenzyl)thio)cinnoline (CAS 6957-44-4; MW = 512.30 g/mol, four chlorine atoms) and 4,6-bis((2,4-dichlorobenzyl)thio)cinnoline (CAS 6957-45-5, NSC 66127; MW = 512.30 g/mol)—represent the higher-halogen extreme of the series [1]. The target compound occupies a distinct intermediate position in the halogen-content and lipophilicity continuum within this congeneric series, offering a differentiated property profile for systematic SAR exploration [2].

Physicochemical Profiling Lipophilicity Halogen Bonding

NCI-DTP Repository Pedigree: NSC 66126 as a Screened Compound with Documented Institutional Provenance

The assignment of NSC 66126 confirms that 4,6-bis((4-chlorobenzyl)thio)cinnoline was accessioned into the NCI Developmental Therapeutics Program repository, a curated collection of compounds that have undergone standardized in vitro anticancer screening against the NCI-60 human tumor cell line panel [1]. This institutional provenance distinguishes the target compound from commercially sourced analogs lacking NCI screening history. Within the congeneric series, the NCI assigned sequential NSC numbers to structurally related 4,6-bis(arylthio)cinnolines: NSC 66077 (4,6-bis(methylthio)cinnoline), NSC 66125 (ortho-Cl regioisomer), NSC 66126 (target, para-Cl), NSC 66127 (2,4-diCl), and NSC 66129 (unsubstituted benzylthio) [2]. The sequential NSC numbering and contemporaneous accession dates strongly suggest these compounds were submitted and screened as a deliberate congeneric series, providing a unique opportunity for matched-panel comparative analysis of NCI-60 screening data once retrieved [3].

NCI-DTP Screening Anticancer Drug Discovery Compound Provenance

Cinnoline Scaffold as a Privileged Pharmacophore: Class-Level Bioactivity Precedent Supporting the Investigational Value of 4,6-Bis(arylthio)cinnolines

The cinnoline scaffold has been extensively validated as a privileged pharmacophore with documented activities across multiple therapeutic target classes [1]. A comprehensive 2019 review compiled 115 cinnoline derivatives spanning 65 years of research, documenting antibacterial (MIC ranges typically 2–128 µg/mL against Gram-positive and Gram-negative strains), antifungal, antimalarial (IC₅₀ values in the sub-µM to low-µM range for select derivatives), anti-inflammatory, analgesic, anxiolytic, and antitumor activities [2]. More recent work (2021) identified cinnoline-based PI3K inhibitors with enzymatic IC₅₀ values as low as 0.5 nM and antiproliferative activity in the nanomolar range [3]. The 4,6-bis(arylthio) substitution pattern present in the target compound is structurally distinct from previously optimized cinnoline pharmacophores (which typically feature amino, carboxamide, or heterocyclic substituents at the 4-position), suggesting unexplored chemical space within a validated scaffold [4].

Cinnoline Pharmacology Anticancer Agents Antimicrobial Agents

Recommended Research and Industrial Application Scenarios for 4,6-Bis((4-chlorobenzyl)thio)cinnoline Based on Verified Differentiation Evidence


Congeneric Series SAR Exploration: Mapping the Impact of Benzylthio Aryl Substitution on Cinnoline Bioactivity Using NCI-60 Comparative Data

The target compound (NSC 66126) sits at the midpoint of a five-member congeneric series (NSC 66077, 66125, 66126, 66127, 66129) that systematically varies the aryl substitution on the 4,6-bis(benzylthio)cinnoline scaffold [1]. Researchers can retrieve NCI-60 GI₅₀, TGI, and LC₅₀ data for all five NSC numbers from the DTP database and perform a matched-panel head-to-head comparison to deconvolute the contribution of chlorine position (para vs. ortho), chlorine count (0, 2, or 4), and steric bulk to differential cytotoxicity patterns across nine cancer tissue types [2]. This application scenario leverages the unique advantage of standardized, contemporaneous screening within a single institutional program—a comparative dataset that cannot be replicated by independently sourcing individual analogs from disparate vendors [3].

Halogen-Bonding and Lipophilicity-Driven Chemical Probe Development Using the para-Cl Intermediate Halogen Load

With two para-chlorine atoms providing an intermediate halogen load (16.0% Cl by mass; ΔMW +68.89 g/mol over unsubstituted parent), the target compound occupies a 'Goldilocks' position between the halogen-free analog (insufficient for halogen-bonding interactions) and the tetra-chlorinated analogs (excessive lipophilicity, potential promiscuity) [1]. This intermediate profile makes it suitable for chemical probe campaigns where balanced lipophilicity (estimated C log P ~5.5–6.5) and the ability to engage in halogen bonding with protein backbone carbonyls or π-systems are desired without incurring the solubility and off-target liabilities associated with higher halogen content [2]. Medicinal chemistry teams can use the target compound as a starting point for systematic halogen scanning, confident that both lower-halogen and higher-halogen comparators are commercially available within the same scaffold series [3].

Cinnoline Scaffold Hopping and Library Design: Bis(arylthio) Substitution as a Novel Vector for Fragment-Based Lead Generation

The 4,6-bis(arylthio) substitution pattern on the cinnoline core is notably distinct from the most frequently explored cinnoline pharmacophores (4-amino, 4-heterocyclic, 3-carboxamide), which have dominated the published literature for over 60 years [1]. Fragment-based drug discovery (FBDD) and scaffold-hopping programs seeking unexplored vectors on validated privileged scaffolds can procure this compound as a representative of a chemically accessible but biologically uncharacterized substitution pattern [2]. The commercial availability of the entire 4,6-bis(arylthio) series at 97% purity from multiple vendors enables rapid analog-by-catalog SAR and library enumeration without the need for de novo synthesis [3].

Antimicrobial or Anticancer Screening Cascade Anchored by NCI-DTP Precedence Data

The cinnoline scaffold has robust literature precedent for both antibacterial (MIC 2–128 µg/mL range) and anticancer (enzymatic IC₅₀ down to 0.5 nM for optimized derivatives) activities [1]. The target compound's NCI-DTP screening pedigree (NSC 66126) provides an institutional-quality starting dataset for prioritizing follow-up assays [2]. A screening cascade can be designed wherein the compound is first profiled against the NCI-60 panel (data retrieval), then advanced to mechanism-of-action studies (cell cycle analysis, apoptosis assays, target deconvolution) based on COMPARE analysis patterns, and finally benchmarked against the unsubstituted and ortho-Cl analogs to quantify the contribution of para-chloro substitution to any observed phenotype [3].

Quote Request

Request a Quote for 4,6-Bis((4-chlorobenzyl)thio)cinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.